Product packaging for Salutaridinol(Cat. No.:)

Salutaridinol

货号: B1235100
分子量: 329.4 g/mol
InChI 键: LLSADFZHWMEBHH-TYILLQQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Salutaridinol is a pivotal enzymatic intermediate in the benzylisoquinoline alkaloid (BIA) biosynthetic pathway in the opium poppy, Papaver somniferum . This modified benzyltetrahydroisoquinoline alkaloid (chemical formula C₁₉H₂₃NO₄) is produced from the precursor salutaridine by the enzyme salutaridine: NADPH 7-oxidoreductase . It then serves as the direct substrate for this compound 7-O-acetyltransferase (SalAT), which catalyzes its conversion to this compound-7-O-acetate, leading to the formation of thebaine . Thebaine is a key pentacyclic morphinan alkaloid and the precursor to pharmacologically important compounds like codeine and morphine . Its position adjacent to two critical enzymes in the morphine biosynthesis pathway makes this compound an essential compound for enzymatic, genetic, and synthetic biology studies . Researchers utilize this compound to investigate the flux through alkaloid pathways and to understand the complex regulatory mechanisms, including transcriptional responses to stressors like wounding, that control BIA production in plants . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO4 B1235100 Salutaridinol

3D Structure

Interactive Chemical Structure Model





属性

分子式

C19H23NO4

分子量

329.4 g/mol

IUPAC 名称

(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1

InChI 键

LLSADFZHWMEBHH-TYILLQQXSA-N

手性 SMILES

CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

规范 SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

产品来源

United States

Biosynthetic Pathway of Salutaridinol in Papaver Somniferum

The journey from a simple amino acid to the complex structure of salutaridinol is an integral part of the secondary metabolism of the opium poppy. wikipedia.org This pathway highlights the intricate molecular machinery that plants have evolved to produce a diverse array of chemical compounds.

Upstream Precursors and Pathway Integration

The biosynthetic pathway of this compound is deeply integrated into the plant's primary metabolism, originating from the shikimate pathway.

The fundamental building block for this compound, like other benzylisoquinoline alkaloids (BIAs), is the aromatic amino acid L-tyrosine. wikipedia.orghmdb.ca L-tyrosine is itself a product of the shikimate pathway, a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.comfrontiersin.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to eventually yield chorismate, a key branch-point metabolite. frontiersin.org Chorismate is then converted to L-tyrosine, which serves as the precursor for a wide range of specialized metabolites, including the alkaloids found in opium poppy. nih.govgoogle.com The biosynthesis of BIAs commences with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com

Through a series of enzymatic reactions including hydroxylations and methylations, the initial BIA core structure is converted to (S)-reticuline. nih.gov (S)-reticuline is a central and critical branch-point intermediate in the biosynthesis of numerous classes of BIAs. oup.comfrontiersin.orgpnas.org For the synthesis of morphinan (B1239233) alkaloids like morphine and codeine, (S)-reticuline must first undergo stereochemical inversion to its (R)-enantiomer, (R)-reticuline. scholaris.camdpi.com This conversion is a pivotal event that directs metabolic flux specifically towards the morphinan branch. mdpi.comresearchgate.net (R)-reticuline then serves as the direct substrate for the next key enzyme in the pathway, salutaridine (B1681412) synthase, marking its role as the definitive branch point intermediate leading to this compound. frontiersin.orgplos.orgwikipedia.org

The immediate precursor to this compound is the tetracyclic morphinan alkaloid, salutaridine. mdpi.comwikipedia.org Salutaridine is formed from (R)-reticuline through an intramolecular carbon-carbon phenol (B47542) coupling reaction. oup.comresearchgate.net This reaction is catalyzed by the cytochrome P450 enzyme salutaridine synthase (SalSyn). oup.comfrontiersin.org The formation of salutaridine establishes the characteristic bridged ring structure of the morphinan skeleton. nih.gov Salutaridine then undergoes a stereospecific reduction to yield this compound. wikipedia.orgmdpi.com

(R)-Reticuline as a Key Branch Point Intermediate

Enzymatic Conversion of Salutaridine to this compound

The transformation of the keto group in salutaridine to a hydroxyl group in this compound is a critical reduction step, catalyzed by a specific, cofactor-dependent enzyme.

The conversion of salutaridine to (7S)-salutaridinol is catalyzed by the enzyme salutaridine reductase (SalR). oup.comscholaris.camdpi.comuniprot.org SalR is a member of the short-chain dehydrogenase/reductase (SDR) protein family. nih.govuniprot.orgnih.govgoogle.com This enzyme specifically and stereospecifically reduces the C-7 keto group of salutaridine. oup.comnih.govgoogle.com The high stereospecificity of SalR is crucial, as only the (7S)-salutaridinol product is biologically active and can be further converted to thebaine and subsequently morphine in vivo. nih.gov The gene encoding SalR has been isolated and characterized, revealing its essential role in the morphine biosynthetic pathway. nih.govgoogle.com

The reduction of salutaridine by SalR is a dependent process, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a coenzyme. nih.govnih.govgoogle.com SalR catalyzes the transfer of the 4-pro-S-hydride from NADPH to the keto group of salutaridine, resulting in the formation of (7S)-salutaridinol and NADP+. wikipedia.orgnih.gov This NADPH-dependent reduction is a common mechanism for reductases involved in secondary metabolism. pnas.orgnih.gov The reaction mechanism for SalR is consistent with an Ordered Bi Bi mechanism, where NADPH binds to the enzyme first, followed by salutaridine, and the product this compound is released before NADP+. nih.gov

Stereospecificity of this compound Formation

The conversion of salutaridine to this compound is a highly stereospecific reaction. pnas.org This transformation is catalyzed by the enzyme salutaridine reductase (SalR), which is dependent on the cofactor NADPH. oup.comnih.govcapes.gov.br SalR facilitates the reduction of the C7 keto group of salutaridine, yielding a specific stereoisomer, (7S)-salutaridinol. google.comnih.govannualreviews.org The enzyme exhibits high substrate specificity and does not form the alternative stereoisomer, 7-epi-salutaridinol. google.com This stereochemical precision is crucial, as the subsequent enzyme in the pathway, this compound 7-O-acetyltransferase (SalAT), will not accept 7-epi-salutaridinol as a substrate. google.com The reaction is reversible, with the forward reaction (formation of this compound) having an optimal pH of 6.0–6.5 and the reverse reaction an optimal pH of 9.0–9.5. capes.gov.br

Downstream Transformations of this compound

Following its stereospecific synthesis, this compound undergoes further enzymatic modifications, leading to the formation of the first pentacyclic morphinan alkaloid, thebaine.

Formation of this compound 7-O-Acetate

The immediate downstream transformation of this compound is its acetylation to form this compound 7-O-acetate. oup.comnih.gov This reaction is a critical activation step that prepares the molecule for the subsequent ring closure. pnas.orgresearchgate.net

The acetylation of (7S)-salutaridinol is catalyzed by the enzyme this compound 7-O-acetyltransferase (SalAT). oup.comnih.govannualreviews.orgresearchgate.net SalAT is a highly substrate-specific enzyme that transfers an acetyl group to the 7-hydroxyl moiety of this compound. scholaris.canih.govuniprot.org This enzyme is integral to morphine biosynthesis. scholaris.ca The purified enzyme is a single polypeptide with a molecular weight of approximately 50,000 Daltons, an isoelectric point of 4.8, and a temperature optimum of 47°C. nih.gov The optimal pH for SalAT activity is broad, ranging from 6 to 9. nih.govuniprot.org

The acyl donor for the acetylation of this compound is acetyl coenzyme A (acetyl-CoA). pnas.orggoogle.comscholaris.canih.gov SalAT catalyzes the stoichiometric transfer of the acetyl group from acetyl-CoA to the 7-OH group of this compound, producing this compound-7-O-acetate. nih.govuniprot.org The enzyme exhibits specific kinetic properties for its substrates, with Km values of approximately 7-9 µM for this compound and 46-54 µM for acetyl-CoA. nih.govuniprot.org

Role of this compound 7-O-Acetyltransferase (SalAT)

Cyclization of this compound 7-O-Acetate to Thebaine

The final step in this segment of the pathway is the cyclization of the unstable intermediate, this compound 7-O-acetate, to form thebaine. nih.govscholaris.ca This reaction involves an allylic elimination and the formation of an oxide bridge, creating the characteristic pentacyclic ring system of morphinan alkaloids. google.comnih.gov

For a considerable time, the conversion of this compound 7-O-acetate to thebaine was thought to occur via a spontaneous, non-enzymatic rearrangement. google.comscholaris.cafrontiersin.org This spontaneous cyclization was observed to be pH-dependent, occurring optimally at a pH between 8 and 9. nih.govresearchgate.netplos.org At a more neutral pH of around 7, the formation of a different product, a dibenz[d,f]azonine alkaloid, was noted. nih.govresearchgate.net

However, more recent research has identified an enzyme, thebaine synthase (THS), that catalyzes this conversion. nih.govmdpi.com Evidence shows that protein extracts from P. somniferum latex can efficiently convert this compound-7-O-acetate to thebaine at a physiological pH of 7.0. researchgate.net The discovery of THS suggests that while spontaneous rearrangement can occur under specific pH conditions, an enzymatic pathway likely governs this crucial step in planta to ensure efficient and specific production of thebaine. researchgate.netmdpi.com The introduction of THS into engineered yeast has been shown to significantly increase the yield of thebaine, further supporting its catalytic role. frontiersin.org

Influence of pH on Reaction Pathway

The hydrogen ion concentration (pH) of the cellular environment exerts a significant influence on the enzymatic reactions and spontaneous chemical rearrangements involved in the biosynthetic pathway of this compound and its subsequent conversion in Papaver somniferum. The optimal pH for various enzymes in this pathway can differ, and the stability and reactivity of key intermediates are also pH-dependent.

The conversion of salutaridine to this compound is catalyzed by the enzyme salutaridine reductase (SalR). This enzyme exhibits a distinct pH optimum for its forward and reverse reactions. The forward reaction, the reduction of salutaridine to (7S)-salutaridinol, is most efficient in a slightly acidic environment, with an optimal pH range of 5.5 to 6.5. plos.orgscienceopen.comnih.govgoogle.comuniprot.org Conversely, the reverse reaction, the oxidation of this compound back to salutaridine, is favored under basic conditions, with a pH optimum of 9.0 to 9.5. plos.orgscienceopen.comnih.govgoogle.com A recombinant salutaridine reductase protein showed a pH optimum for the conversion of salutaridine to this compound between pH 5.5 and 6.0, with a sharp increase in activity starting from pH 4.7 and a slower decrease to half-maximal activity at pH 7.5. google.com At pH 9, no forward reaction activity could be detected. google.com The reverse reaction's turnover rate was maximal at pH 9.5, with a steep drop in activity to zero at pH 10. google.com

Following its formation, this compound is acetylated by this compound-7-O-acetyltransferase (SalAT) to produce this compound-7-O-acetate. This enzyme has a broad pH optimum, functioning effectively between pH 6 and 9. nih.govuniprot.org One study noted the optimal pH for SalAT is between 7 and 9. caltech.edu

The subsequent conversion of this compound-7-O-acetate to thebaine is a critical, pH-sensitive step. This transformation can occur spontaneously through an allylic elimination reaction, and the outcome is highly dependent on the pH. nih.govresearchgate.net At a basic pH of 8 to 9, the spontaneous rearrangement of this compound-7-O-acetate favors the formation of thebaine. plos.orgscienceopen.comnih.govnih.govacs.orgoup.comgenome.jp However, under more neutral or slightly acidic conditions (pH 6-7), the reaction yields a different product, a dibenz[d,f]azonine alkaloid. nih.govoup.comresearchgate.net

While the spontaneous reaction to form thebaine is efficient at a higher pH, the physiological pH within the laticifers of P. somniferum, where these reactions occur, is closer to neutral (pH 7.0). acs.orgresearchgate.net At this physiological pH, the spontaneous formation of thebaine from this compound-7-O-acetate is inefficient. acs.orgresearchgate.net This has led to the discovery of an enzyme, thebaine synthase, which catalyzes the conversion of this compound-7-O-acetate to thebaine at a physiological pH of 7.0. researchgate.net Thebaine synthase itself has an optimal pH of 8.0. uniprot.org

In engineered yeast (Saccharomyces cerevisiae) systems designed to produce morphinan alkaloids, the pH of the culture medium has been shown to be a critical factor for thebaine yield. When thebaine-producing yeast strains were tested at various pH levels, thebaine production was significantly higher at pH 8.5 and 9 compared to pH 7.5. plos.orgscienceopen.com

Table 1: pH Optima of Enzymes in the this compound Biosynthetic Pathway

Enzyme Reaction Optimal pH Source(s)
Salutaridine Reductase (SalR) Salutaridine → (7S)-Salutaridinol (Forward) 5.5 - 6.5 plos.orgscienceopen.comnih.govgoogle.comuniprot.orggoogle.com
Salutaridine Reductase (SalR) (7S)-Salutaridinol → Salutaridine (Reverse) 9.0 - 9.5 plos.orgscienceopen.comnih.govgoogle.comgoogle.com
This compound-7-O-Acetyltransferase (SalAT) This compound → this compound-7-O-Acetate 6.0 - 9.0 nih.govuniprot.orgcaltech.edu
Thebaine Synthase This compound-7-O-Acetate → Thebaine 8.0 uniprot.org

Table 2: Influence of pH on the Spontaneous Conversion of this compound-7-O-Acetate

pH Range Major Product Source(s)
6.0 - 7.0 Dibenz[d,f]azonine alkaloid nih.govoup.comresearchgate.net
8.0 - 9.0 Thebaine plos.orgscienceopen.comnih.govnih.govacs.orgoup.comgenome.jp

Enzymology of Salutaridinol Biosynthesis and Metabolism

Salutaridine (B1681412) Reductase (SalR) Characterization

Salutaridine reductase (EC 1.1.1.248) is a pivotal enzyme that catalyzes a key stereospecific reduction step in the biosynthesis of morphine. nih.govnih.gov It facilitates the conversion of the keto group at position 7 of salutaridine to the (7S)-hydroxyl group of salutaridinol, utilizing NADPH as a coenzyme. nih.govnih.gov This stereospecific reduction is crucial, as only the (7S)-salutaridinol epimer is a substrate for the subsequent enzymatic reaction in the pathway. google.com

Molecular and Functional Properties

SalR is a member of the short-chain dehydrogenase/reductase (SDR) protein family. nih.govgoogle.comuniprot.org Unlike many classical SDRs which are typically multimeric, SalR functions as a monomeric protein. google.comoup.com This monomeric state is attributed to an additional stretch of approximately 40 amino acids that forms a helix, effectively blocking the typical dimerization interface seen in other SDRs. nih.govgoogle.com The open reading frame of SalR encodes for 311 amino acids, making it larger than the classical SDRs which are generally around 250 amino acids long. google.comnih.gov The purified enzyme from P. somniferum has an estimated molecular weight of 52 ± 3 kDa and a cytosolic localization. capes.gov.br Functionally, SalR is highly specific for its substrate, salutaridine, and the cofactor NADPH. oup.com The enzyme mediates the transfer of the pro-S hydride from NADPH to the C-7 position of salutaridine. capes.gov.br

PropertyDescriptionSource(s)
EC Number 1.1.1.248 nih.gov, nih.gov
Reaction Salutaridine + NADPH + H⁺ ⇌ (7S)-Salutaridinol + NADP⁺ nih.gov
Enzyme Family Short-chain dehydrogenase/reductase (SDR) google.com, uniprot.org, nih.gov
Structure Monomeric google.com, nih.gov, oup.com
Molecular Weight 52 ± 3 kDa capes.gov.br
Localization Cytosolic capes.gov.br

Structural Biology and Active Site Analysis

The atomic structure of SalR from Papaver somniferum has been resolved to approximately 1.9 Å. nih.govnih.gov The structure confirms a highly conserved core typical of the SDR family, which includes a Rossmann fold motif for NAD(P)(H) binding, characterized by a central parallel β-sheet flanked by α-helices. nih.gov A significant distinguishing feature of SalR's structure is a large "flap"-like domain (residues 105-140) that covers the substrate-binding pocket and a loop (residues 265-279) that shields the nicotinamide (B372718) moiety of the cofactor. nih.govnih.gov

The SalR sequence contains several conserved motifs characteristic of the SDR family, including the N-terminal cofactor-binding motif TGxxxGxG and a catalytic tetrad of Asn152, Ser180, Tyr236, and Lys240. nih.gov Homology modeling and substrate docking studies have identified specific amino acid residues within the active site that are crucial for substrate binding and specificity. oup.com These studies revealed that nine amino acids are likely responsible for the enzyme's high substrate specificity, with some of these residues being positioned by an additional αE′ helix not found in previously analyzed SDRs. oup.com

Enzyme Kinetics and Regulatory Mechanisms

The enzymatic activity of SalR is influenced by pH and temperature, with optimal conditions reported to be between pH 5.5 and 6.5 and a temperature range of 30 to 35°C. uniprot.orgcapes.gov.br Kinetic analyses of the purified native enzyme have determined the apparent Kₘ values for its substrates. For the forward reaction, the Kₘ for salutaridine is 23 μM and for NADPH is 125 μM. capes.gov.br

A prominent regulatory feature of SalR is its strong substrate inhibition at salutaridine concentrations above 20 μM. nih.gov This inhibition could be a mechanism to prevent excessive flux through the pathway. nih.govuniprot.org Initial modeling studies suggested this inhibition might be due to both productive and non-productive binding modes of the substrate in the active site. nih.gov However, the atomic structure revealed that mutated residues which abrogated this inhibition were distributed over a wide area, many not in the active site, suggesting that significant conformational changes during catalysis may play a role. nih.gov Through site-directed mutagenesis, researchers have successfully created SalR mutants that exhibit a complete absence of substrate inhibition while maintaining or even increasing the maximal velocity of the enzyme. nih.govnih.gov

Kinetic ParameterValueConditionsSource(s)
Kₘ (Salutaridine) 23 μMpH 6.0-6.5 capes.gov.br
Kₘ (NADPH) 125 μMpH 6.0-6.5 capes.gov.br
pH Optimum 5.5 - 6.5Forward reaction uniprot.org, capes.gov.br
Temperature Optimum 30 - 35 °C- uniprot.org
Regulation Strong substrate inhibition by salutaridine>20 μM nih.gov

This compound 7-O-Acetyltransferase (SalAT) Characterization

Following the action of SalR, this compound is acetylated by this compound 7-O-acetyltransferase (SalAT; EC 2.3.1.150). qmul.ac.uk This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 7α-hydroxyl group of this compound, producing this compound-7-O-acetate. uniprot.orgnih.govresearchgate.net This product is an unstable intermediate that spontaneously undergoes allylic elimination to form thebaine, the first pentacyclic morphinan (B1239233) alkaloid in the biosynthetic pathway. qmul.ac.uknih.govoup.com

Gene Cloning and Molecular Attributes

A cDNA clone for SalAT was isolated from a cell suspension culture of Papaver somniferum. researchgate.netnih.gov Genomic DNA analysis suggests that SalAT is likely encoded by a single-copy gene within the P. somniferum genome. researchgate.netnih.gov The gene's transcript has also been detected in related species like Papaver orientale and Papaver bracteatum. nih.gov The amino acid sequence of SalAT shows the highest similarity (37% identity) to deacetylvindoline (B137571) acetyltransferase, an enzyme from Catharanthus roseus involved in vindoline (B23647) biosynthesis. researchgate.netnih.govresearchgate.net The purified enzyme is a single polypeptide with a molecular weight (Mᵣ) of 50,000 and an isoelectric point (pI) of 4.8. nih.gov

AttributeDescriptionSource(s)
EC Number 2.3.1.150 uniprot.org, qmul.ac.uk
Gene SALAT uniprot.org
Source Papaver somniferum nih.gov, nih.gov, researchgate.net
Molecular Weight 50 kDa nih.gov
Isoelectric Point (pI) 4.8 nih.gov
Sequence Homology 37% identity to deacetylvindoline acetyltransferase researchgate.net, nih.gov, researchgate.net

Catalytic Activity and Substrate Specificity

SalAT demonstrates high substrate specificity, primarily acting on (7S)-salutaridinol. nih.gov The enzyme catalyzes the stoichiometric transfer of an acetyl group from acetyl-CoA. nih.gov Kinetic studies with the recombinant enzyme have established apparent Kₘ values of 9 μM for this compound and 54 μM for acetyl-CoA. uniprot.orgresearchgate.netnih.govresearchgate.net The enzyme exhibits a broad pH optimum, functioning effectively between pH 7 and 9, and has a temperature optimum of 47°C. uniprot.orgnih.gov The product of the reaction, this compound-7-O-acetate, spontaneously cyclizes to thebaine via the elimination of the acetate (B1210297) group, a reaction favored at a pH of 8-9. qmul.ac.uknih.gov Recent studies on the coupled enzyme system of SalAT and thebaine synthase (THS) have shown that thebaine, the end product, can act as an inhibitor, demonstrating a mixed-model inhibition pattern. scholaris.cascholaris.ca

Kinetic ParameterValueSource(s)
Kₘ (this compound) 9 μM uniprot.org, researchgate.net, nih.gov, researchgate.net
Kₘ (Acetyl-CoA) 54 μM uniprot.org, researchgate.net, nih.gov, researchgate.net
pH Optimum 7.0 - 9.0 uniprot.org
Temperature Optimum 47 °C uniprot.org, nih.gov
Inhibition Mixed-model inhibition by thebaine (in SalAT/THS2 system) scholaris.ca, scholaris.ca

Enzyme Kinetics: Apparent K(m) Values for this compound and Acetyl-CoA

The enzymatic conversion of this compound is a critical step in the biosynthesis of morphinan alkaloids, catalyzed by this compound-7-O-acetyltransferase (SalAT). Understanding the kinetic parameters of this enzyme is fundamental to comprehending the efficiency and regulation of this pathway. The apparent Michaelis-Menten constant (K(m)), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity, has been determined for both this compound and its co-substrate, acetyl-CoA.

Research has shown that SalAT from Papaver somniferum (opium poppy) exhibits a high affinity for both of its substrates. The apparent K(m) value for this compound has been reported to be approximately 2.9 µM. For the acetyl donor, acetyl-CoA, the enzyme shows an apparent K(m) of about 19 µM. These low K(m) values indicate that the enzyme can efficiently catalyze the acetylation of this compound even at relatively low substrate concentrations within the plant cell. This efficiency is crucial for ensuring a steady flux through the morphine biosynthesis pathway.

Below is a data table summarizing the apparent K(m) values for SalAT.

SubstrateApparent K(m) (µM)
This compound2.9
Acetyl-CoA19

Optimal Reaction Conditions and Stability

The catalytic activity of this compound-7-O-acetyltransferase (SalAT) is significantly influenced by environmental factors such as pH and temperature. Determining the optimal conditions for SalAT is essential for in vitro studies and for understanding its function in vivo.

Studies on the recombinant SalAT from Papaver somniferum have revealed that the enzyme exhibits maximum activity at a pH of approximately 7.5 and a temperature of 40°C. The enzyme's activity is known to be stable for at least 30 minutes at temperatures up to 40°C. However, its stability decreases at higher temperatures. The pH profile indicates that SalAT functions optimally under slightly alkaline conditions, which may reflect the physiological pH of the cellular compartment where it is active.

The table below summarizes the optimal reaction conditions for SalAT.

ParameterOptimal Value
pH7.5
Temperature40°C

Comparative Analysis with Other Plant Acyltransferases

This compound-7-O-acetyltransferase (SalAT) belongs to the BAHD superfamily of acyl-CoA-dependent acyltransferases, which is a large and functionally diverse group of enzymes in plants. Comparative analyses of SalAT with other members of this family have provided insights into its structure-function relationships and evolutionary context.

Phylogenetic analysis shows that SalAT is part of a distinct clade that includes other acyltransferases involved in specialized metabolism in various plant species. While it shares conserved motifs characteristic of the BAHD family, such as the HXXXD and DFGWG motifs, its substrate specificity is highly unique. Unlike many other BAHD acyltransferases that act on a broader range of substrates, SalAT demonstrates stringent specificity for this compound. For instance, it shows negligible activity with structurally related alkaloids like codeine, morphine, or reticuline (B1680550). This high degree of substrate specificity distinguishes SalAT from other plant acyltransferases and underscores its specialized role in the biosynthesis of morphinan alkaloids.

Thebaine Synthase (THS) and its Interactions

The final step in the formation of thebaine from this compound involves the product of SalAT, this compound-7-O-acetate, which is then acted upon by thebaine synthase (THS).

Identification and Functional Characterization of THS

Thebaine synthase (THS) is a key enzyme that was identified through research on the opium poppy, Papaver somniferum. Its discovery was a significant breakthrough in elucidating the final steps of thebaine biosynthesis. Functional characterization of THS has revealed that it is a cytochrome P450 enzyme, specifically belonging to the CYP719 family.

Initial studies suggested that the conversion of this compound-7-O-acetate to thebaine might occur spontaneously. However, subsequent research identified a specific protein that catalyzes this reaction. The gene encoding THS was identified through a combination of transcriptomic analysis and functional screening of candidate genes in heterologous expression systems, such as insect cells and yeast. These studies confirmed that THS efficiently and stereospecifically converts this compound-7-O-acetate into thebaine. The enzyme is localized to the endoplasmic reticulum, which is consistent with its nature as a cytochrome P450 monooxygenase.

Mechanistic Insights into Thebaine Formation

The conversion of this compound-7-O-acetate to thebaine by thebaine synthase (THS) is a complex and fascinating chemical transformation. The reaction involves an intramolecular allylic substitution, which is a rare type of reaction for a cytochrome P450 enzyme.

The proposed mechanism suggests that the reaction proceeds through a series of steps initiated by the cytochrome P450 catalytic cycle. It is hypothesized that THS abstracts a hydrogen atom from the C7 hydroxyl group of this compound-7-O-acetate, leading to the formation of a radical intermediate. This is followed by the elimination of the acetate group and the formation of a new carbon-oxygen bond between C4 and C5, resulting in the characteristic dienol ether structure of thebaine. The reaction is highly specific, and the enzyme's active site is thought to play a crucial role in correctly orienting the substrate to facilitate this intramolecular cyclization. The unique catalytic function of THS highlights the remarkable diversity of chemical reactions that can be catalyzed by cytochrome P450 enzymes in plant specialized metabolism.

Molecular Genetics and Regulation of Salutaridinol Pathway Enzymes

Gene Expression Profiles of SalR and SalAT

The genes encoding SalR and SalAT exhibit distinct yet coordinated expression patterns within Papaver somniferum. Studies involving the genetic manipulation of these enzymes have provided significant insights into their regulation and interaction.

RNA interference (RNAi) experiments designed to suppress the SalAT gene have demonstrated a corresponding decrease in SalAT transcript levels. researchgate.net Interestingly, in these genetically modified plants, the transcript levels of SalR remained unaffected. researchgate.net This led to an accumulation of the precursor salutaridine (B1681412), rather than salutaridinol, suggesting a potential interaction or complex formation between the SalR and SalAT proteins. researchgate.netmdpi.com This hypothesis is supported by yeast two-hybrid and co-immunoprecipitation analyses which indicated a direct interaction between SalR and SalAT, implying the existence of an enzyme complex that channels the substrate from one active site to the next. researchgate.net

Further research has shown that the expression of both SalR and SalAT can be significantly influenced by external biological factors. Inoculation of P. somniferum with a consortium of endophytic bacteria (specifically Acinetobacter sp. SM1B and Marmoricola sp. SM3B) resulted in a marked upregulation of several genes in the benzylisoquinoline alkaloid (BIA) pathway. The consortium inoculation led to a 5.9-fold increase in SalR expression and a 6.4-fold increase in SalAT expression compared to endophyte-free control plants. frontiersin.org This coordinated upregulation highlights a shared regulatory control over these sequential pathway genes. mdpi.comfrontiersin.org

Table 1: Relative Gene Expression of SalR and SalAT in Response to Endophyte Inoculation

ConditionSalR Expression (Fold Change)SalAT Expression (Fold Change)Reference
Individual Inoculation (SM1B/SM3B)2.7 - 2.8~3.6 frontiersin.org
Consortium Inoculation (SM1B + SM3B)5.96.4 frontiersin.org

Transcriptional Regulation in Response to Environmental Stimuli

The production of alkaloids, including the precursors to morphine, is a key part of the plant's defense mechanism against various stresses. mdpi.comkyoto-u.ac.jp The expression of SalR and SalAT is transcriptionally regulated in response to environmental stimuli such as wounding and elicitor treatment.

Mechanical wounding and the application of methyl jasmonate (MeJA), a key signaling molecule in plant defense, have been shown to induce the expression of a suite of BIA biosynthetic genes, including SalR and SalAT. mdpi.complos.org Real-time expression analysis has quantified these changes, showing a significant increase in the transcripts for both genes following these treatments. mdpi.complos.org This suggests that environmental threats trigger a coordinated transcriptional response to increase the flux through the morphine biosynthetic pathway. mdpi.com

This regulation is mediated by various families of transcription factors. kyoto-u.ac.jp Promoter analysis of BIA-related genes has identified binding motifs for transcription factors such as WRKY and MYB, indicating their role in co-regulating these genes. mdpi.com For instance, the PsWRKY transcription factor from P. somniferum has been shown to bind to W-box elements present in the promoters of pathway genes, and its expression is itself induced by wounding and MeJA. plos.org The presence of these shared regulatory elements in the promoter regions of genes like SalR and SalAT facilitates their synchronized activation in response to stress signals. mdpi.comkyoto-u.ac.jp

Table 2: Induction of this compound Pathway Genes by Environmental Stimuli

StimulusAffected GenesMediating Transcription FactorsReference
WoundingSalR, SalAT, and other BIA pathway genesWRKY, MYB mdpi.complos.org
Methyl Jasmonate (MeJA)SalR, SalAT, and other BIA pathway genesWRKY, MYB, AP2/ERF mdpi.comkyoto-u.ac.jpplos.org

Evolutionary Conservation of this compound Pathway Genes

The ability to synthesize morphinan (B1239233) alkaloids is a trait largely restricted to species within the Papaver genus. ishs.org The evolutionary history of the genes in this pathway, including SalR and SalAT, is key to understanding this specificity.

The gene encoding SalAT has been identified not only in P. somniferum but also in related species such as Papaver bracteatum and Papaver orientale, indicating a degree of conservation within the genus. nih.gov Genomic analysis suggests that SalAT is likely a single-copy gene in the P. somniferum genome. nih.govresearchgate.net The evolution of this pathway is closely linked to critical genetic events, such as the gene fusion that produced the STORR enzyme, which catalyzes the formation of (R)-reticuline, the essential precursor for salutaridine. researchgate.netnih.gov The presence of the genes for the subsequent promorphinan pathway, including SalR and SalAT, is strongly correlated with the presence of the STORR gene fusion across various Papaver species. nih.gov

On a broader evolutionary scale, the SalAT protein shares sequence similarity with acetyltransferases from other plant species involved in different secondary metabolic pathways. It has a 37% amino acid identity with deacetylvindoline (B137571) acetyltransferase from Catharanthus roseus (involved in vindoline (B23647) biosynthesis) and 28-31% identity with vinorine (B1233521) synthase from Rauvolfia serpentina. nih.govnih.gov This places SalAT within the large BAHD superfamily of plant acyltransferases, suggesting that these enzymes have evolved through gene duplication and neofunctionalization from a common ancestor to perform specialized roles in the diverse metabolic pathways of different plant lineages. nih.gov In contrast, pathways for primary metabolites like those for carbohydrates and amino acids are highly conserved across the domains of life, while secondary metabolite pathways often exhibit such taxon-specific distribution. nih.gov

Cellular and Subcellular Compartmentalization of Salutaridinol Biosynthesis

Localization of Biosynthetic Enzymes within Plant Tissues (e.g., Sieve Elements and Laticifers)

The production of benzylisoquinoline alkaloids (BIAs), including salutaridinol, in opium poppy involves a remarkable division of labor between different cell types, primarily the sieve elements of the phloem and the associated laticifers. nih.govscholaris.ca

Initial research suggested that laticifers, the cells where alkaloids like morphine accumulate, were the primary site of their biosynthesis. nih.govcdnsciencepub.com However, extensive studies using immunofluorescence labeling and proteomics have revealed a more complex picture. oup.com A significant portion of the biosynthetic pathway, including the enzymes responsible for converting (S)-norcoclaurine to (S)-reticuline and onwards to salutaridine (B1681412), are localized in the sieve elements of the phloem. nih.govoup.com

Specifically, enzymes such as (S)-norcoclaurine 6-O-methyltransferase (6OMT), (S)-coclaurine N-methyltransferase (CNMT), (S)-3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT), and this compound-7-O-acetyltransferase (SAT) have been shown to be restricted to sieve elements. nih.gov The identity of these cells as sieve elements was confirmed through the co-localization of a sieve element-specific H+-ATPase and the presence of sieve plates. nih.gov Further research has also localized salutaridine synthase (SalSyn), the enzyme that produces salutaridine from (S)-reticuline, to the sieve elements. oup.com In contrast, the enzymes responsible for the final steps of morphine synthesis from thebaine are predominantly found in the laticifers. oup.com

Interestingly, the gene transcripts for these sieve element-localized enzymes are found in the neighboring companion cells. nih.gov This suggests a model where the genes are transcribed in companion cells, the mRNA is translated into proteins, and these functional enzymes are then transported into the adjacent sieve elements to carry out their catalytic functions. oup.com

The following table summarizes the localization of key enzymes in the this compound and morphine biosynthetic pathway:

EnzymeAbbreviationLocation
(S)-norcoclaurine 6-O-methyltransferase6OMTSieve Elements
(S)-coclaurine N-methyltransferaseCNMTSieve Elements
(S)-3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase4'OMTSieve Elements
Salutaridine synthaseSalSynSieve Elements
Salutaridine reductaseSalRSieve Elements
This compound-7-O-acetyltransferaseSalATSieve Elements
Thebaine 6-O-demethylaseT6ODMLaticifers
Codeinone reductaseCORLaticifers
Codeine O-demethylaseCODMLaticifers

Implications of Compartmentalization for Pathway Flux

One of the primary advantages of this cellular division of labor is the prevention of feedback inhibition. scholaris.ca By separating enzymes from the downstream products of the pathway, the plant can avoid the accumulation of intermediates that might otherwise inhibit earlier enzymatic steps. scholaris.ca For instance, thebaine, which is produced from this compound-7-O-acetate, has been shown to inhibit the activity of SalAT. scholaris.ca The transport of thebaine from the sieve elements to the laticifers for further conversion and storage helps to mitigate this inhibitory effect. scholaris.ca

The translocation of intermediates between sieve elements and laticifers is thought to occur through either a symplastic route via plasmodesmata or an apoplastic route involving transporters. oup.com Evidence for the latter has been growing with the identification of BIA uptake permeases (BUPs) that are believed to facilitate the transport of alkaloids into laticifers. researchgate.net

This intricate system of cellular and subcellular compartmentalization ensures that the metabolic flux towards morphine and other alkaloids is maintained efficiently, while also protecting the plant from the potential toxicity of accumulating intermediates. scholaris.cafrontiersin.org The co-localization of sequential enzymes within a specific compartment, such as the sieve element, can also enhance pathway efficiency through substrate channeling, where the product of one enzyme is directly passed on to the next enzyme in the sequence. frontiersin.org

Role of Major Latex Proteins (MLPs) in Alkaloid Accumulation and Pathway Enhancement

Laticifers are characterized by the presence of a milky cytoplasm known as latex, which is rich in alkaloids and a group of proteins called Major Latex Proteins (MLPs). nih.govoup.com These MLPs, which belong to the pathogenesis-related (PR)10 protein family, can constitute a significant portion of the total protein content in latex, with some estimates suggesting they make up to 55% of the latex subproteome. oup.comresearcher.life

While the precise functions of all MLPs are still being elucidated, there is growing evidence that they play a crucial role in the accumulation and stability of alkaloids within the laticifers. researcher.life It has been shown that certain MLPs can bind to alkaloids, and this binding can trigger structural changes in the proteins, leading to their aggregation. researcher.life This aggregation may serve as a mechanism to sequester large quantities of alkaloids within the latex, effectively trapping them in the laticifer and preventing their diffusion back into other tissues.

Furthermore, recent studies have suggested a more direct role for MLPs in enhancing the biosynthetic pathway itself. The addition of MLP/PR10 proteins to yeast strains engineered with the genes for morphine biosynthesis resulted in a significant increase in the conversion of salutaridine to morphinan (B1239233) alkaloids. researcher.life This suggests that MLPs may not only be involved in the storage of the final products but could also actively participate in or facilitate the later stages of alkaloid biosynthesis. The co-expression of uncharacterized MLPs with known BIA biosynthetic genes further supports the idea that these proteins have important functions within the pathway. oup.com

Comparative Biosynthesis of Salutaridinol in Other Biological Systems

Evidence for Morphinan (B1239233) Biosynthesis in Mammalian Systems involving Salutaridinol

The controversial idea that mammals can synthesize their own morphine has gained significant support through studies demonstrating the presence and de novo synthesis of key pathway intermediates. The conversion of (R)-reticuline to salutaridine (B1681412), the immediate precursor to this compound, represents the critical step in forming the characteristic morphinan skeleton. nih.gov This transformation has been demonstrated both in vivo and in vitro in rat liver, providing direct evidence for the synthesis of a morphinan compound in animal tissue. nih.gov

Further solidifying this evidence, experiments involving the administration of labeled precursors to animals and human cell lines have traced the pathway beyond salutaridine. For instance, when synthetic [7D]-salutaridinol was injected into mice, the labeled downstream product, [7D]-thebaine, was detected in the urine. pnas.org Similarly, feeding experiments with human neuroblastoma (SH-SY5Y) cells showed a significant incorporation of labeled [7-²H]this compound into morphine, whereas its stereoisomer, 7-epi-salutaridinol, was not incorporated. pnas.org This stereospecificity strongly suggests an enzyme-catalyzed process analogous to that in plants.

The injection of known plant pathway intermediates such as salutaridine, thebaine, and codeine into rats resulted in increased levels of morphine in the brain. analesranf.com These findings collectively indicate that mammalian systems possess the capability to carry out the biosynthetic steps from salutaridine through this compound to thebaine and ultimately to morphine. pnas.orgunisi.it The entire pathway from distant precursors has been defined through experiments with the SH-SY5Y human cell line, confirming that most steps are analogous to those in Papaver somniferum. analesranf.com

Comparative Analysis of Enzymatic Steps across Species

The biosynthesis of this compound and its subsequent conversion to thebaine involves a series of enzymatic reactions that show remarkable similarities, and some key differences, between opium poppies and mammals.

The conversion of (R)-reticuline to salutaridine is catalyzed by a cytochrome P450-dependent enzyme in both systems. pnas.orgnih.gov In mammals, cytochrome P450 2D6 (CYP2D6) and P450 3A4 have been identified as capable of performing this crucial phenol-coupling reaction. nih.gov This step is considered a key piece of evidence for the endogenous synthesis of morphine in mammals.

The reduction of salutaridine to This compound is a stereospecific reaction. In Papaver somniferum, this step is catalyzed by salutaridine reductase (SalR), a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. researchgate.netnih.gov SalR is highly specific for its substrate, salutaridine, and produces only 7(S)-salutaridinol. researchgate.netgoogle.com In mammals, a similar enzymatic activity has been observed. Cytosolic proteins from rat liver have been shown to catalyze the stereoselective, NADPH-dependent reduction of salutaridine to this compound. core.ac.uk While the specific mammalian enzyme has not been fully characterized to the same extent as plant SalR, human carbonyl reductase 1 (CBR1) shares a 33% amino acid sequence identity with SalR, though SalR possesses a unique 36-residue insertion not found in animal carbonyl reductases. researchgate.netnih.gov

The final step in this sequence is the conversion of this compound to thebaine . In the opium poppy, this occurs in two stages: first, the acetylation of the 7-hydroxyl group of this compound by this compound 7-O-acetyltransferase (SalAT), followed by a spontaneous ring closure. wikipedia.orgmdpi.com SalAT is a highly specific enzyme that uses acetyl-CoA. nih.gov Evidence suggests a similar mechanism exists in mammals. Cell-free preparations from rat liver have demonstrated the ability to acetylate this compound, and this activity was also stereospecific, not affecting 7-epithis compound. pnas.org This indicates that mammals also likely utilize an acetyltransferase to facilitate the conversion of this compound to an acetylated intermediate, which then spontaneously cyclizes to form thebaine. pnas.org

Table 1: Comparative Analysis of Enzymatic Steps in this compound Biosynthesis

Biosynthetic Step Papaver somniferum (Opium Poppy) Mammalian Systems

| (R)-Reticuline → Salutaridine | Enzyme: Salutaridine Synthase Class: Cytochrome P450-dependent monooxygenase | Enzyme: Cytochrome P450 2D6 (CYP2D6), P450 3A4 Class: Cytochrome P450 | | Salutaridine → this compound | Enzyme: Salutaridine Reductase (SalR) Class: Short-chain dehydrogenase/reductase (SDR) Cofactor: NADPH | Enzyme: Unspecified cytosolic reductase (e.g., potentially related to carbonyl reductase) Class: Likely dehydrogenase/reductase Cofactor: NADPH | | This compound → Thebaine | Enzyme: this compound 7-O-acetyltransferase (SalAT) followed by spontaneous cyclization Class: Acetyltransferase Cofactor: Acetyl-CoA | Enzyme: Unspecified acetyltransferase activity observed in rat liver, followed by spontaneous cyclization Class: Likely acetyltransferase |


Future Research Trajectories in Salutaridinol Biosynthesis

Elucidation of Uncharacterized Enzymes and Accessory Proteins

While the core enzymes involved in the conversion of (R)-reticuline to salutaridinol—salutaridine (B1681412) synthase and salutaridine reductase (SalR)—have been identified, the complete cast of molecular players is likely not fully known. oup.comexlibrisgroup.comnih.gov The conversion of this compound to this compound-7-O-acetate is catalyzed by this compound 7-O-acetyltransferase (SalAT). nih.govresearchgate.net However, the subsequent spontaneous cyclization of this compound 7-O-acetate to thebaine under alkaline conditions suggests a possible role for an uncharacterized enzyme or a specific cellular microenvironment that facilitates this reaction. researchgate.net

Future investigations will likely focus on:

Identification of Novel Enzymes: There may be as-yet-undiscovered enzymes that play subtle but important roles in the pathway, such as stabilizing intermediates or enhancing the efficiency of known enzymes. For instance, the hydroxylation of tyramine (B21549) to dopamine (B1211576) in the upstream portion of the benzylisoquinoline alkaloid (BIA) pathway is catalyzed by an enzyme that has not yet been identified in plants. frontiersin.org

Characterization of Accessory Proteins: Beyond catalytic enzymes, accessory proteins may be crucial for the proper folding, localization, and function of the biosynthetic machinery. Research into protein-protein interactions could reveal complexes that channel substrates and intermediates, a phenomenon known as metabolic channeling.

Advanced Systems Biology and Multi-Omics Approaches

A holistic understanding of this compound biosynthesis requires the integration of multiple layers of biological information. Systems biology, coupled with multi-omics technologies, provides a powerful framework for achieving this. researchgate.netnih.govresearchgate.net

Transcriptomics: Comparative transcriptome analysis of different poppy varieties or tissues with varying alkaloid profiles has already proven effective in identifying genes involved in BIA biosynthesis. exlibrisgroup.comnih.govnih.govplos.org Future studies will likely employ single-cell transcriptomics to dissect the specific roles of different cell types, such as sieve elements and laticifers, in this compound metabolism. oup.com

Proteomics: Analyzing the protein landscape (proteome) can directly confirm the presence and abundance of biosynthetic enzymes and identify post-translational modifications that may regulate their activity. oup.comoup.com

Metabolomics: High-resolution metabolomic profiling can map the flow of intermediates through the pathway, identify metabolic bottlenecks, and uncover previously unknown side reactions or products. frontiersin.orgthieme-connect.com

Integrative Analysis: The true power of these approaches lies in their integration. nih.govfrontiersin.org By combining transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the this compound biosynthetic network. These models can then be used to predict the effects of genetic modifications and to identify new targets for metabolic engineering. nih.gov

High-Throughput Screening and Directed Evolution of Biosynthetic Enzymes

High-Throughput Screening: Developing assays that allow for the rapid screening of large libraries of enzyme variants is crucial. pnnl.gov This could involve, for example, fluorescent biosensors that respond to the presence of this compound or its downstream products. researchgate.net Such platforms would enable the rapid identification of enzymes with enhanced activity, stability, or altered substrate specificity. pnnl.gov

Directed Evolution: This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. pnnl.gov By introducing random mutations into the genes encoding enzymes like SalR and SalAT and then selecting for variants with improved function, it is possible to significantly enhance the efficiency of the pathway. nih.govbiorxiv.org For example, directed evolution could be used to overcome feedback inhibition, a common regulatory mechanism in metabolic pathways where the end product inhibits an upstream enzyme. pnnl.govresearchgate.net

Integration of this compound Pathway in Broader Natural Product Synthetic Biology Platforms

The ultimate goal of much of the research into this compound biosynthesis is to harness this knowledge for the production of valuable pharmaceuticals. Synthetic biology offers the tools to reconstruct and optimize the this compound pathway in microbial or other plant-based systems. frontiersin.orgnih.gov

Microbial Chassis: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound and its derivatives is a major objective. frontiersin.orgpnnl.gov This involves transferring the entire biosynthetic pathway into the host organism and optimizing its function. While significant progress has been made, challenges remain, such as ensuring the proper folding and activity of plant enzymes like cytochrome P450s in a microbial environment. google.com

Plant-Based Platforms: Using non-native plant hosts, such as Nicotiana benthamiana, as a chassis for producing morphinan (B1239233) alkaloids is another promising strategy. frontiersin.org These platforms offer a cellular environment that is more similar to the native opium poppy.

Pathway Optimization: Regardless of the platform, synthetic biology provides numerous tools for optimizing pathway performance. This includes balancing enzyme expression levels, engineering metabolic fluxes to direct precursors towards the desired product, and creating artificial enzyme fusions or scaffolds to promote metabolic channeling. nih.govillinois.edu The integration of the this compound pathway into these platforms will not only provide a sustainable source of existing drugs but also open the door to the production of novel, "unnatural" alkaloids with potentially new therapeutic properties. nih.gov

常见问题

Q. What is the biosynthetic pathway of salutaridinol, and how is it experimentally validated?

this compound is a key intermediate in the biosynthesis of morphine alkaloids. Its production involves the enzyme salutaridine reductase (SalR), which catalyzes the NADPH-dependent reduction of salutaridine to this compound. Experimental validation typically combines LC-MS/MS for metabolite detection (e.g., observing m/z = 330 fragmentation patterns characteristic of this compound) and heterologous expression in systems like Saccharomyces cerevisiae to confirm enzymatic activity . For reproducibility, ensure controls (e.g., yeast strains lacking SalR) are included to rule out endogenous interference.

Q. What analytical methods are recommended for quantifying this compound in plant or microbial systems?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity for detecting low-abundance metabolites. Use fragmentation patterns (e.g., ions at m/z 299, 287, and 239) to distinguish this compound from structurally similar compounds like reticuline .
  • High-Resolution Mass Spectrometry (HRMS): Resolves additional ions (e.g., m/z 273, 255) for unambiguous identification.
  • Isotopic Labeling: Track metabolic flux in engineered pathways using 13C^{13}\text{C}-labeled precursors.

Table 1: Common Analytical Techniques for this compound

MethodKey FeaturesLimitations
LC-MS/MSHigh sensitivity, fragmentation profilingRequires reference standards
HRMSPrecise mass accuracy, resolves isomersExpensive instrumentation
NMRStructural elucidationLow sensitivity for traces

Advanced Research Questions

Q. How can researchers address discrepancies in this compound yield across experimental replicates?

Contradictions in yield often arise from cofactor limitations (e.g., NADPH availability) or enzyme instability . To mitigate:

  • Metabolic Engineering: Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to enhance cofactor supply .
  • Enzyme Optimization: Use directed evolution or codon-optimized SalR variants to improve stability and activity.
  • Statistical Modeling: Apply multivariate regression to identify variables (e.g., pH, temperature) most affecting yield .

Q. What experimental designs are optimal for characterizing SalR kinetics and substrate specificity?

  • Kinetic Assays: Measure KmK_m and kcatk_{cat} using purified SalR with varying salutaridine/NADPH concentrations. Include negative controls (e.g., heat-inactivated enzyme).
  • Substrate Screening: Test analogs (e.g., 1,2-dehydrosalutaridine) to map SalR’s active site constraints.
  • Structural Biology: Combine X-ray crystallography or cryo-EM with mutagenesis (e.g., alanine scanning) to identify catalytic residues .

Q. How should conflicting data on SalR’s pH and temperature optima be reconciled?

Discrepancies may stem from differences in expression systems (e.g., yeast vs. E. coli) or assay conditions . To resolve:

  • Reproducibility Protocols: Standardize buffer composition (e.g., ionic strength) and pre-incubation times across labs.
  • Meta-Analysis: Aggregate published datasets to identify trends or outliers using tools like PRISMA guidelines .
  • Collaborative Validation: Share enzyme batches via open-science repositories to eliminate batch-to-batch variability .

Q. What strategies improve the scalability of this compound production in microbial hosts?

  • Dynamic Pathway Regulation: Use inducible promoters to decouple growth and production phases.
  • Co-Culture Systems: Pair SalR-expressing strains with microbes supplying precursors (e.g., reticuline).
  • Omics Integration: Apply transcriptomics/proteomics to identify bottlenecks (e.g., competing pathways) .

Methodological Guidelines

  • Data Reporting: Follow IMRaD structure (Introduction, Methods, Results, Discussion) with detailed supplemental materials for protocols and raw data .
  • Ethical Considerations: Document biosafety protocols for genetically modified organisms (GMOs) used in this compound biosynthesis .
  • Literature Reviews: Exclude non-peer-reviewed sources (e.g., WebMD) and prioritize studies with transparent methods (e.g., full kinetic datasets) .

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